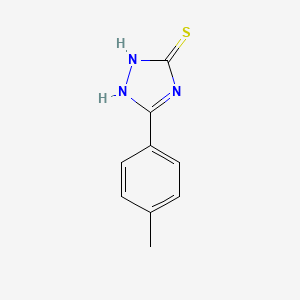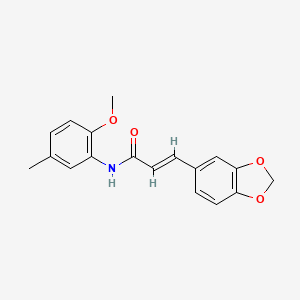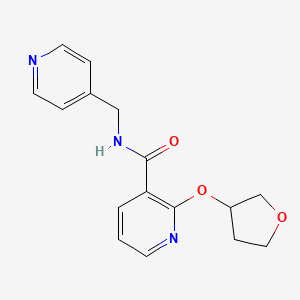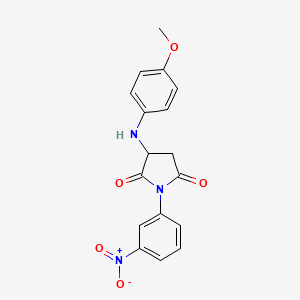![molecular formula C22H25NO5 B2577576 (2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 2503155-72-2](/img/structure/B2577576.png)
(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the types of reactions it undergoes .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .Applications De Recherche Scientifique
Protection Group in Peptide Synthesis
The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized as a protection group for hydroxy-groups in the synthesis of peptides and nucleic acids. This utility is due to its stability under both acidic and basic conditions, allowing for selective deprotection and compatibility with various synthetic strategies. For example, Gioeli and Chattopadhyaya (1982) demonstrated the Fmoc group's efficacy in protecting hydroxy-groups during the synthesis of an octathymidylic acid fragment, showcasing its removal under mild base conditions without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982).
Facilitation of Complex Syntheses
Fmoc chemistry facilitates the synthesis of structurally diverse compounds, including N-substituted hydroxamic acids, which are synthesized using solid-phase approaches. This method leverages the Fmoc group for the straightforward synthesis of compounds with potential biomedical applications, such as enzyme inhibitors or modulators of biological pathways (Mellor & Chan, 1997).
Bioimaging and Photophysics
In bioimaging, Fmoc-derivatives show promise due to their photophysical properties. For instance, Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative, revealing its potential for two-photon fluorescence microscopy in integrin imaging. The study highlighted the compound's high fluorescence quantum yield and its ability to form aggregates in water, which enhances its two-photon absorptivity, making it attractive for biomedical imaging applications (Morales et al., 2010).
Synthesis of Amino Acid Derivatives
The Fmoc group plays a crucial role in the synthesis of amino acid derivatives, which are pivotal in the development of new drugs and therapeutic agents. For example, Schmidt et al. (1992) detailed the synthesis of enantiomerically pure and compatibly protected diaminobutyric acids, utilizing the Fmoc group for the α-amino protection. This method underscores the versatility of Fmoc chemistry in creating building blocks for peptide and protein synthesis (Schmidt et al., 1992).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-19(20(24)25)12-23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURXNFCAOJRKLI-IBGZPJMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)O[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-[[4-Methoxy-3-(4-methylpiperazin-1-yl)phenyl]carbamoyl]phenyl]-3-methylbenzamide](/img/structure/B2577494.png)


![1-[3-(Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2577497.png)
![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2577504.png)





![(E)-4-bromo-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2577513.png)

